(Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid
CAS No.: 36475-52-2
Cat. No.: VC21199649
Molecular Formula: C12H36N4O18P6
Molecular Weight: 710.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36475-52-2 |
|---|---|
| Molecular Formula | C12H36N4O18P6 |
| Molecular Weight | 710.27 g/mol |
| IUPAC Name | [2-[bis(phosphonomethyl)amino]ethyl-[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
| Standard InChI | InChI=1S/C12H36N4O18P6/c17-35(18,19)7-13(3-5-15(9-37(23,24)25)10-38(26,27)28)1-2-14(8-36(20,21)22)4-6-16(11-39(29,30)31)12-40(32,33)34/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34) |
| Standard InChI Key | AEVPMLJXQLYMMI-UHFFFAOYSA-N |
| SMILES | C(CN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O |
| Canonical SMILES | C(CN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O |
Introduction
Chemical Identification and Properties
(Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid is a complex organic compound with multiple phosphonic acid functional groups. It is registered under CAS number 36475-52-2 and EINECS number 253-051-8 . The compound is also known by several synonyms, including Triethylenetetraminehexa(methylenephosphonic acid), TTHMP, and P,P′,P′′,P′′′-[1,2-Ethanediylbis[[(phosphonomethyl)imino]-2,1-ethanediylnitrilobis(methylene)]]tetrakis[phosphonic acid] . This complex phosphonic acid derivative represents a significant class of chelating agents with multiple coordination sites, enabling it to efficiently complex with various metal ions in solution .
The IUPAC name for this compound is [2-[bis(phosphonomethyl)amino]ethyl-[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid, which reflects its intricate molecular structure . The presence of multiple phosphonic acid groups and nitrogen atoms in its structure contributes to its exceptional chelating capabilities, making it particularly valuable in applications requiring metal ion sequestration .
Table 1: Physical and Chemical Properties of (Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid
The physical properties of this compound, as summarized in Table 1, indicate its high thermal stability with a boiling point exceeding 1100°C and a flash point of approximately 630°C . This remarkable thermal stability is attributed to its complex molecular structure with multiple phosphonic acid groups, which form strong intramolecular and intermolecular hydrogen bonding networks . Additionally, its relatively high density of 1.917 g/cm³ is characteristic of highly functionalized organic compounds with multiple phosphorus atoms .
Structural Characteristics
The molecular structure of (Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid features a complex arrangement of phosphonic acid groups connected through a network of nitrogen-containing linkers. The compound has the molecular formula C12H36N4O18P6, which reflects its high phosphorus and oxygen content. The central framework consists of ethylene units linked through nitrogen atoms, with phosphonomethyl groups attached to these nitrogen centers .
Each phosphonic acid group (–PO3H2) in the molecule can dissociate in aqueous solutions, giving rise to its polyprotic nature. The multiple acidic protons can be sequentially deprotonated depending on the pH of the solution, which is a crucial factor in its chelating behavior . The nitrogen atoms in the structure serve as additional coordination sites, enabling the formation of stable complexes with various metal ions through both oxygen and nitrogen donor atoms .
The structure can be represented by the SMILES notation: C(CN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O, which encodes the connectivity of atoms in the molecule . The InChI (International Chemical Identifier) for this compound is InChI=1S/C12H36N4O18P6/c17-35(18,19)7-13(3-5-15(9-37(23,24)25)10-38(26,27)28)1-2-14(8-36(20,21)22)4-6-16(11-39(29,30)31)12-40(32,33)34/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34), providing a standardized representation of its structure .
The spatial arrangement of the phosphonic acid groups around the nitrogen atoms creates a unique three-dimensional structure that enables efficient multidentate coordination with metal ions. This structural feature is fundamental to the compound's effectiveness as a chelating agent in various applications .
Synthesis and Preparation Methods
The synthesis of (Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid typically involves the reaction of phosphonic acid precursors with ethylenediamine derivatives. The Mannich-type reaction between formaldehyde, phosphorous acid, and amine precursors is a common approach for introducing phosphonomethyl groups into the molecule.
A general synthetic route involves the following steps:
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Preparation of an ethylenediamine derivative with appropriately positioned amino groups
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Reaction with formaldehyde and phosphorous acid in an acidic medium
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Purification steps to obtain the desired product with high purity
The synthesis often requires careful control of reaction conditions, including temperature, pH, and stoichiometry, to ensure optimal yield and purity of the final product. The reaction typically proceeds through the formation of intermediate iminium ions, which subsequently react with phosphorous acid to introduce the phosphonomethyl groups.
Alternative synthetic approaches may involve the use of other phosphorus-containing reagents, such as phosphonic acid esters, which can be hydrolyzed in a subsequent step to yield the desired phosphonic acid groups. The choice of synthetic method often depends on the scale of production, available starting materials, and desired purity of the final product.
Industrial-scale production of this compound typically employs optimized reaction conditions to maximize yield and minimize the formation of undesired byproducts. The purification process may involve recrystallization, ion-exchange chromatography, or other techniques to achieve the desired purity level, typically around 95% for commercial products.
Applications in Various Industries
Water Treatment Applications
(Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid has found extensive use in water treatment applications due to its exceptional metal ion sequestration capabilities . In industrial water systems, this compound serves as an effective scale inhibitor, preventing the deposition of mineral scales such as calcium carbonate, calcium sulfate, and barium sulfate on equipment surfaces. The compound forms stable complexes with calcium, magnesium, and other scale-forming metal ions, keeping them in solution even under conditions that would normally favor precipitation .
In cooling water systems, this phosphonic acid derivative is often used at concentrations of 1-50 ppm to control scale formation and prevent corrosion of metal surfaces. Its effectiveness at low concentrations makes it an economically viable option for large-scale water treatment applications. Additionally, the compound shows stability under various operational conditions, including high temperatures and a wide pH range, which enhances its utility in industrial water treatment .
Beyond scale inhibition, this compound also serves as a corrosion inhibitor in water systems by forming protective films on metal surfaces and preventing the catalytic effects of dissolved metal ions on corrosion processes . This dual functionality as both a scale inhibitor and a corrosion inhibitor makes it particularly valuable in industrial water treatment applications .
Agricultural Applications
In agricultural applications, (Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid and its derivatives serve as micronutrient carriers, enhancing the availability of essential metal nutrients to plants. The compound forms stable but biologically accessible complexes with metal ions such as iron, zinc, and manganese, which are essential for plant growth.
When applied to soils or through foliar application, these metal-phosphonate complexes provide a slow-release mechanism for delivering micronutrients to plants, preventing deficiencies that can limit crop yields. The stability of these complexes also reduces the leaching of metal ions from soils, improving the efficiency of nutrient uptake by plants.
Research has indicated that the application of phosphonic acid derivatives can lead to enhanced root development and improved plant resistance to environmental stressors, contributing to increased crop yields under various growing conditions. The compound's low toxicity to plants and soil microorganisms further supports its application in sustainable agricultural practices.
Industrial Process Applications
In various industrial processes, (Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid serves as a processing aid where control of metal ion activity is critical. In the textile industry, this compound is used during dyeing processes to sequester metal ions that might interfere with dye binding or cause color variations.
In the paper industry, the compound helps control metal-catalyzed degradation of cellulose fibers during pulping and bleaching processes. By forming complexes with transition metal ions such as iron and manganese, it prevents unwanted oxidation reactions that can reduce paper quality and strength.
The oil and gas industry utilizes this phosphonic acid derivative in drilling fluids and production chemicals to prevent scale formation in wellbores and production equipment. Its thermal stability makes it suitable for use in high-temperature environments encountered in deep well drilling operations .
Chemical Behavior and Reactivity
Acid-Base Properties
(Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid exhibits complex acid-base behavior due to its multiple phosphonic acid groups . Each phosphonic acid group can undergo stepwise deprotonation, leading to a series of pKa values that span a wide pH range . This polyprotic nature allows the compound to function effectively as a buffer in certain pH ranges and contributes to its versatility in forming complexes with metal ions under various pH conditions .
The nitrogen atoms in the molecule can also participate in acid-base reactions, potentially accepting protons in strongly acidic environments . This amphoteric character influences the compound's solubility and reactivity in aqueous solutions of varying pH levels . In neutral to alkaline conditions, the compound typically exists in partially or fully deprotonated forms, enhancing its metal-binding capabilities .
The acid-base properties of this compound are fundamental to its applications in water treatment, where it must function effectively across a range of pH conditions encountered in industrial water systems . The ability to maintain its chelating function across a broad pH spectrum contributes significantly to its utility in various industrial applications .
Metal Complexation Behavior
The exceptional metal ion complexation capability of (Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid arises from its multidentate nature, with numerous potential coordination sites provided by both phosphonate oxygen atoms and nitrogen atoms . The compound forms stable complexes with a wide range of metal ions, including calcium, magnesium, iron, copper, zinc, and many others .
The stability constants of these metal-phosphonate complexes are generally high, indicating strong binding interactions that effectively sequester metal ions from solution . For divalent metal ions such as calcium and magnesium, the formation of these stable complexes prevents precipitation as insoluble salts, which is the basis for the compound's effectiveness as a scale inhibitor .
With transition metal ions such as iron and copper, the compound forms particularly stable complexes due to additional coordination through nitrogen atoms, resulting in chelate rings that enhance complex stability . These strong complexation properties are valuable in applications requiring control of transition metal catalyzed reactions or removal of heavy metals from industrial effluents .
The complexation behavior is influenced by factors such as pH, temperature, and the presence of competing ligands, which must be considered when optimizing the compound's performance in specific applications . Understanding these complexation dynamics is essential for predicting and controlling the behavior of this phosphonic acid derivative in various industrial systems .
Recent Research Developments
Recent research on (Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid has focused on expanding its applications beyond traditional uses in water treatment and scale inhibition. Studies have explored its potential use in catalysis, particularly as a ligand in metal-catalyzed reactions. The compound's ability to form stable complexes with transition metals can be harnessed to create catalytic systems for various organic transformations.
In the field of materials science, research has investigated the use of this phosphonic acid derivative for surface modification of metal oxides and other materials. The strong binding of phosphonic acid groups to metal oxide surfaces allows for the creation of functional coatings with tailored properties. Such modified surfaces can find applications in corrosion protection, adhesion promotion, and the development of advanced materials.
Biomedical research has begun to explore the potential of phosphonic acid derivatives in drug delivery systems and as therapeutic agents. The compound's metal-binding properties can be utilized to develop novel drug delivery vehicles or to design agents for the treatment of metal overload disorders. While still in early stages, this research direction holds promise for expanding the compound's utility into the biomedical field.
Computational studies have provided insights into the molecular interactions governing the compound's chelating behavior and its interactions with various substrates. These studies contribute to a deeper understanding of the structure-activity relationships that determine the compound's performance in different applications. Such knowledge can guide the rational design of improved phosphonic acid derivatives with enhanced properties for specific applications.
Comparative Analysis with Related Compounds
When compared to other phosphonic acid derivatives, (Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid demonstrates unique properties that arise from its specific structural features . Its complex structure with multiple phosphonic acid groups and nitrogen-containing linkers provides distinct advantages in certain applications compared to simpler phosphonic acids .
Table 2: Comparison with Related Phosphonic Acid Derivatives
| Compound | CAS Number | Molecular Formula | Key Differential Features | Primary Applications |
|---|---|---|---|---|
| (Ethane-1,2-diylbis(((phosphonomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonic acid | 36475-52-2 | C12H36N4O18P6 | Complex structure with multiple N atoms and phosphonic acid groups | Water treatment, scale inhibition, metal ion sequestration |
| Diethylenetriaminepenta(methylenephosphonic) acid | 15827-60-8 | C9H28N3O15P5 | One additional phosphonic acid group, different N-atom arrangement | Similar applications but enhanced metal binding in certain conditions |
| Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate | 93892-84-3 | C18H36N6Na16O24P8 | Sodium salt form with modified structure | Applications requiring enhanced water solubility and alkaline stability |
Compared to Diethylenetriaminepenta(methylenephosphonic) acid (CAS 15827-60-8), which contains five phosphonic acid groups, the compound under review has four phosphonic acid groups but a different arrangement of nitrogen atoms in its backbone . This structural difference results in distinct metal-binding profiles and performance characteristics in specific applications .
The sodium salt derivative Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate (CAS 93892-84-3) offers enhanced water solubility and stability in alkaline conditions compared to the free acid form. The sodium salt is often preferred in applications requiring rapid dissolution or compatibility with alkaline formulations.
These structural variations among related phosphonic acid derivatives allow for the selection of the most suitable compound for specific applications based on factors such as metal ion selectivity, pH stability range, and compatibility with other formulation components .
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